molecular formula C14H10Cl2OS B172868 3,5-Dichloro-4'-(thiomethyl)benzophenone CAS No. 197439-14-8

3,5-Dichloro-4'-(thiomethyl)benzophenone

Cat. No. B172868
M. Wt: 297.2 g/mol
InChI Key: OLXGTULXWXLSLE-UHFFFAOYSA-N
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Description

3,5-Dichloro-4’-(thiomethyl)benzophenone is a chemical compound with the molecular formula C14H10Cl2OS . It has a molecular weight of 297.2 g/mol .


Synthesis Analysis

The synthesis of 3,5-Dichloro-4’-(thiomethyl)benzophenone can be achieved from Thioanisole and 3,5-Dichlorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4’-(thiomethyl)benzophenone is represented by the formula C14H10Cl2OS .

Scientific Research Applications

Environmental Impacts and Transformation

  • Transformation in Water Treatment :In the water treatment process, benzophenone compounds like 3,5-Dichloro-4'-(thiomethyl)benzophenone can undergo transformation when exposed to chlorine disinfectant. This transformation leads to the formation of various by-products. The toxicity of these compounds may increase after chlorination, with 3,5-dichloro-4-hydroxy benzophenone being a major transformation product contributing to acute toxicity increase (Liu et al., 2016).

  • Stability and Toxicity in Water :The stability and toxicity of chlorinated benzophenone-type UV filters in water have been studied, revealing that certain derivatives like 3,5-dichloro-2-hydroxy-4-methoxybenzophenone can form in chlorinated water. These chlorinated derivatives show different levels of stability and toxicity compared to their parent compounds (Zhuang et al., 2013).

Material Science and Polymer Applications

  • Polymer Synthesis and Properties :3,5-Dichloro-4'-(thiomethyl)benzophenone has been involved in the synthesis of high molecular weight poly(2,5-benzophenone) derivatives through nickel-catalyzed coupling polymerization. These polymers exhibit high thermal stability and organosolubility, making them potential materials for advanced applications. Sulfonation of these polymers introduces sulfonic acid moieties, enhancing their ion exchange capacities and proton conductivities (Ghassemi & McGrath, 2004).

properties

IUPAC Name

(3,5-dichlorophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2OS/c1-18-13-4-2-9(3-5-13)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXGTULXWXLSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611752
Record name (3,5-Dichlorophenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4'-(thiomethyl)benzophenone

CAS RN

197439-14-8
Record name (3,5-Dichlorophenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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